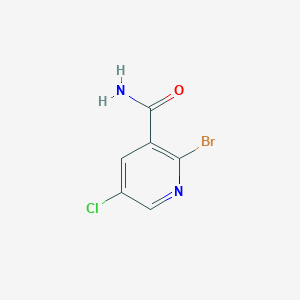
2-Bromo-5-chloronicotinamide
Descripción general
Descripción
Synthesis Analysis
BCN is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . The synthesis process involves six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular formula of BCN is C6H4BrClN2O . Its average mass is 235.466 Da and its monoisotopic mass is 233.919540 Da .Chemical Reactions Analysis
BCN is used in the synthesis of pyrrolopyridines and thiol ester derived from 2-mecaptonicotinamide . It is also a key intermediate in the synthesis of a family of promising SGLT2 inhibitors .Physical And Chemical Properties Analysis
BCN has a molecular weight of 235.4658 g/mol . Its melting point is between 184 and 186 °C .Aplicaciones Científicas De Investigación
1. Application in Organic Chemistry
- Summary : 2-Bromo-5-chloronicotinamide is used in the synthesis of 2,5-bisarylthiophenes via sequential Suzuki cross-coupling reactions .
- Methods : The compound is reacted with aryl boronic acids in a one-pot reaction to form 2,5-bisarylthiophenes . The reaction’s progress and the structure of the resulting compounds are investigated using Density Functional Theory (DFT) and X-ray diffraction .
- Results : The synthesized compounds were found to have good antibacterial activity against Escherichia coli .
2. Application in Medicinal Chemistry
- Summary : The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, a derivative of 2-Bromo-5-chloronicotinamide, have been synthesized and studied for their bioactivity .
- Methods : The enantiomers were synthesized and their stereostructures were researched using X-ray diffraction, electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .
- Results : The compounds were found to inhibit the activity of PI3Kα kinase, with IC50 values of 1.08 and 2.69 μM for the R- and S-isomers, respectively .
3. Application in Environmental Science
- Summary : 2-Bromo-5-chloronicotinamide is used in the synthesis of magnetic nanoparticles coated with sodium dodecyl sulfate and modified with 2-(5-bromo-2-pyridylazo)-5-diethyl aminophenol .
- Methods : These nanoparticles are used as a novel adsorbent for dispersive-magnetic solid-phase extraction .
- Results : The nanoparticles were used for the determination of palladium in soil samples .
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-5-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZNZVXYPGPGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloronicotinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[chloro(difluoro)methoxy]-4-(trifluoromethyl)benzene](/img/structure/B1403895.png)

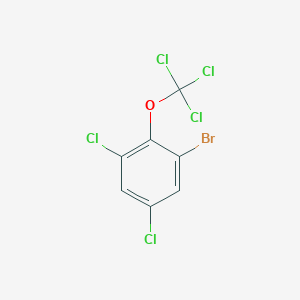
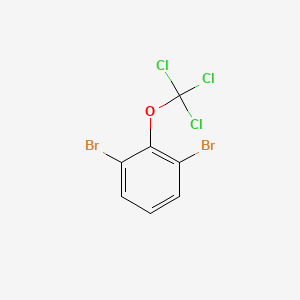
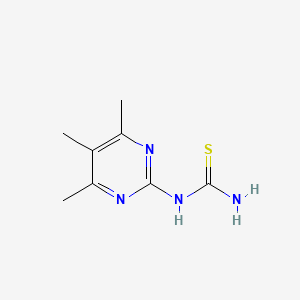
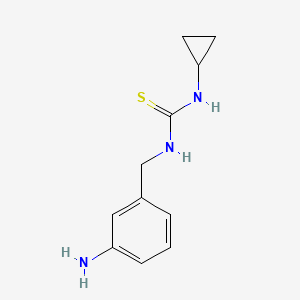
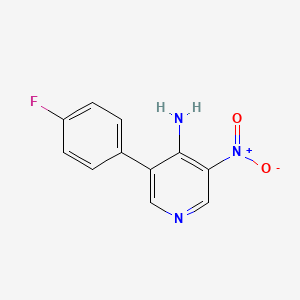
![1,2,4-Trichloro-5-[chloro(difluoro)methoxy]benzene](/img/structure/B1403907.png)
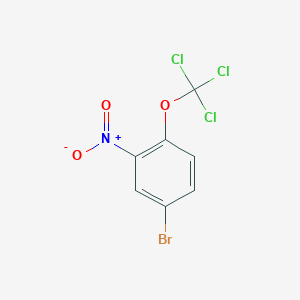
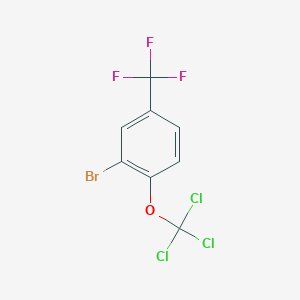
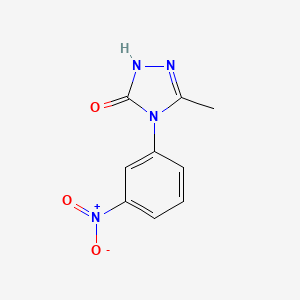
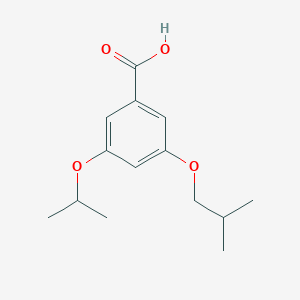
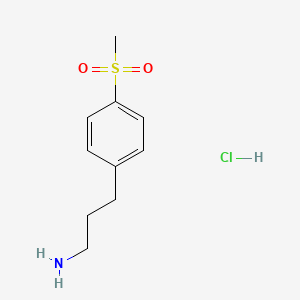
![6-chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403917.png)